molecular formula C15H21N3 B15047897 benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15047897
M. Wt: 243.35 g/mol
InChI Key: PTJXDJHZRBGQGX-UHFFFAOYSA-N
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Description

Benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring. The compound is notable for its unique structure, which combines the properties of both benzyl and pyrazole moieties. This combination imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, to introduce the isopropyl group.

    Benzylation: The final step involves the benzylation of the pyrazole derivative using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the pyrazole ring.

    Pyrazole: Lacks the benzyl group but shares the pyrazole core.

    Isopropylbenzylamine: Contains the benzyl and isopropyl groups but lacks the pyrazole ring.

Uniqueness

Benzyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its combined structural features, which impart distinct chemical and biological properties not found in its simpler analogues. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H21N3/c1-12(2)18-13(3)15(11-17-18)10-16-9-14-7-5-4-6-8-14/h4-8,11-12,16H,9-10H2,1-3H3

InChI Key

PTJXDJHZRBGQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=CC=CC=C2

Origin of Product

United States

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